UNII-4508GL007P
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Overview
Description
UNII-4508GL007P is a complex organic compound that has garnered attention in various scientific fields. This compound is known for its unique structural properties and potential applications in research and industry. It is characterized by the presence of a diethylaminoethoxy group, a nitro group, and a diphenylethylene backbone.
Preparation Methods
The synthesis of UNII-4508GL007P involves several steps, typically starting with the preparation of the diethylaminoethoxy phenyl precursor. This is followed by the introduction of the nitro group and the formation of the diphenylethylene structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
UNII-4508GL007P undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as chromic acid, leading to the formation of diphenylacetic acid and related compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, resulting in the formation of various derivatives.
Common reagents used in these reactions include chromic acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
UNII-4508GL007P has several scientific research applications:
Chemistry: It is used in the synthesis of polyimide and sulfonated polyimide derivatives, which have applications in materials science.
Biology: The compound has been studied for its potential use in synchronizing estrus in domestic animals.
Medicine: It is a nonsteroidal selective estrogen receptor modulator (SERM) and has been used in the treatment of breast cancer.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including polymer synthesis and the development of new materials.
Mechanism of Action
The mechanism of action of UNII-4508GL007P involves its interaction with specific molecular targets. As a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity. This interaction affects various cellular pathways, leading to its therapeutic effects in conditions like breast cancer.
Comparison with Similar Compounds
UNII-4508GL007P can be compared with other similar compounds, such as:
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: A SERM used in the prevention of osteoporosis in postmenopausal women.
Clomiphene: A SERM used in the treatment of infertility.
The uniqueness of this compound lies in its specific structural features and its applications in both research and therapeutic contexts.
Properties
CAS No. |
13542-78-4 |
---|---|
Molecular Formula |
C26H28N2O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- |
InChI Key |
PECBJEHSQQISMO-QPLCGJKRSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3 |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
20079-12-3 | |
Related CAS |
21708-94-1 (citrate[1:1] |
Synonyms |
1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene EIPW 111 EIPW-111 |
Origin of Product |
United States |
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